D-山梨醇-13C6

描述

D-Glucitol-13C6 (also known as D-glucitol-13C6-labeled glucose) is a 13C-labeled glucose compound with potential applications in scientific research. It is a type of sugar alcohol, and is a derivative of the naturally occurring sugar glucose. It is used in a variety of scientific research applications, including biochemical studies, metabolic studies, and physiological studies. D-Glucitol-13C6 has a variety of advantages and limitations for use in lab experiments, and there are numerous potential future directions for research.

科学研究应用

生物分子核磁共振波谱

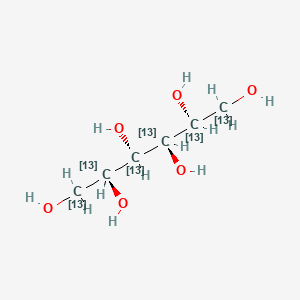

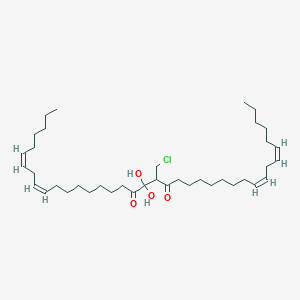

D-山梨醇-13C6: 在生物分子核磁共振 (NMR) 波谱学中用作同位素标记。这允许详细研究分子结构、动力学和相互作用。 13C6 标记的 D-山梨醇提供了一种非放射性方法来追踪代谢途径,可用于研究碳水化合物代谢和蛋白质-碳水化合物相互作用 {svg_1}.

代谢研究

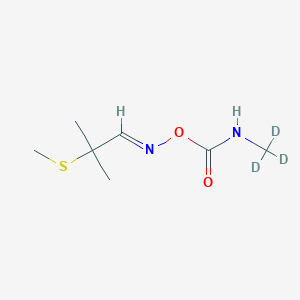

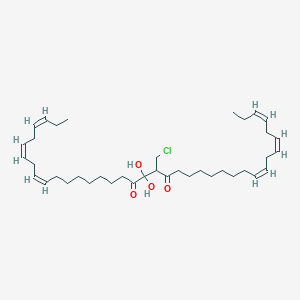

在代谢研究中,This compound 作为示踪剂,用于了解细胞内的代谢通量。它在研究多元醇途径方面尤其有用,多元醇途径在糖尿病研究中具有重要意义。 该化合物的同位素富集使代谢速率的精确量化成为可能 {svg_2}.

纤维素纳米晶体薄膜

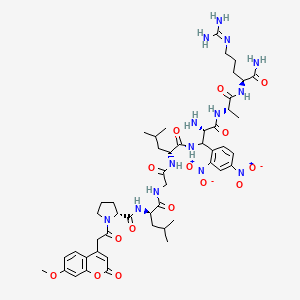

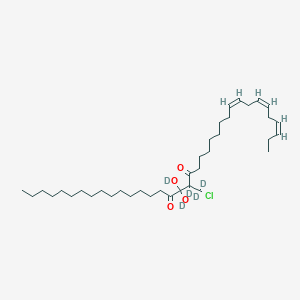

研究表明,在纤维素纳米晶体 (CNC) 薄膜中添加This compound 可以改善其机械性能,而不会显着改变其光学性能。 这使得 CNC 薄膜更适合于需要柔性的应用,例如光学器件或环保包装材料 {svg_3}.

药物制剂中的甜味剂

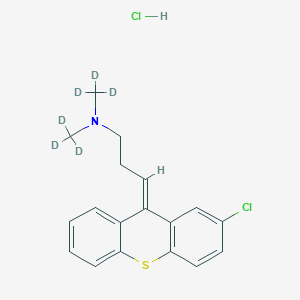

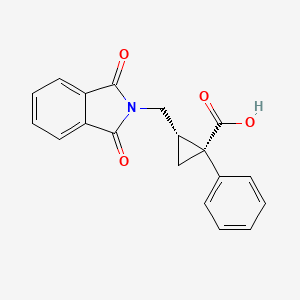

This compound: 可用作药物制剂中的甜味剂。 与蔗糖相比,它具有非致龋性,热量更低,使其成为糖尿病患者友好药物和其他健康相关产品的理想甜味剂 {svg_4}.

稳定性赋形剂

作为稳定性赋形剂,This compound 有助于保持各种药物制剂中活性药物成分 (API) 的稳定性。 它可以防止 API 降解,并确保药物随着时间的推移有效 {svg_5}.

等渗剂

This compound: 在医药溶液中用作等渗剂,确保溶液的渗透压与体液相容。 这对于防止静脉注射溶液时出现任何不良反应至关重要 {svg_6}.

作用机制

Target of Action

D-Sorbitol-13C6, also known as D-Glucitol-13C6, is a six-carbon sugar alcohol . It is primarily used as a sugar substitute

Mode of Action

D-Sorbitol-13C6 interacts with its targets by serving as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement

Biochemical Pathways

D-Sorbitol-13C6 is involved in the polyol pathway, an evolutionarily conserved glucose-metabolizing pathway . The polyol pathway converts glucose to fructose via sorbitol . This pathway is involved in glucose-responsive activation of Mondo/ChREBP-mediated metabolic remodeling in both mice and flies .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

It is known that d-sorbitol-13c6 can be used as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement .

生化分析

Biochemical Properties

It is known that D-Glucitol-13C6 can interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

A structurally similar compound, 1,5-Anhydro-D-glucitol (1,5-AG), has been found to significantly inhibit SARS-CoV-2 infection . This suggests that D-Glucitol-13C6 may also have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that D-Glucitol-13C6 can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that D-Glucitol-13C6 is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that D-Glucitol-13C6 is used in biochemical research , suggesting that it may have significant effects at different dosages.

Metabolic Pathways

It is known that D-Glucitol-13C6 can interact with various enzymes and cofactors , suggesting that it may be involved in various metabolic pathways.

Transport and Distribution

It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that D-Glucitol-13C6 can interact with various biomolecules , suggesting that it may be localized to specific compartments or organelles within the cell.

属性

IUPAC Name |

(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GVZKVBLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/no-structure.png)

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)